molecular formula C12H19NO3S B500447 N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide CAS No. 873588-87-5

N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No.: B500447
CAS No.: 873588-87-5
M. Wt: 257.35g/mol
InChI Key: YNBBUQNCZFSXIY-UHFFFAOYSA-N
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Description

N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide is an organic compound with the molecular formula C12H19NO3S It is a sulfonamide derivative, characterized by the presence of an isopropyl group, a methoxy group, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the isopropyl and methoxy groups. One common method involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the sulfonamide moiety.

Scientific Research Applications

N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the compound’s aromatic structure allows it to interact with various biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-4-methoxybenzenesulfonamide
  • N-isopropyl-2,3-dimethylbenzenesulfonamide
  • N-isopropyl-4-methoxy-2-methylbenzenesulfonamide

Uniqueness

N-isopropyl-4-methoxy-2,3-dimethylbenzenesulfonamide is unique due to the specific combination of functional groups attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-8(2)13-17(14,15)12-7-6-11(16-5)9(3)10(12)4/h6-8,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBBUQNCZFSXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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